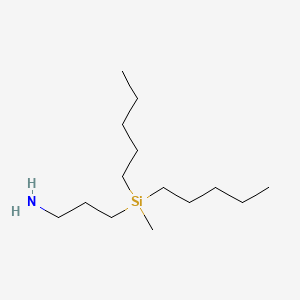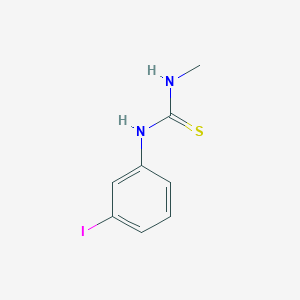![molecular formula C12H17N3O B14644971 1-{3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}ethan-1-one CAS No. 52416-22-5](/img/structure/B14644971.png)
1-{3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}ethan-1-one is a synthetic organic compound that belongs to the class of triazene derivatives. Triazene compounds are known for their diverse applications in medicinal chemistry, particularly as antineoplastic agents. This compound features a triazene group attached to a phenyl ring, which is further connected to an ethanone moiety.
Métodos De Preparación
The synthesis of 1-{3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}ethan-1-one typically involves the reaction of 3,3-diethyl-1-triazene with a substituted benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness .
Análisis De Reacciones Químicas
1-{3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
1-{3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}ethan-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-{3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}ethan-1-one involves its interaction with cellular components. The triazene group can undergo metabolic activation to form reactive intermediates that interact with DNA, leading to cytotoxic effects. This mechanism is particularly relevant in its potential anticancer activity, where it induces apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar compounds to 1-{3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}ethan-1-one include other triazene derivatives such as:
- 1-{3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}ethan-1-one
- 1-{3-[(1E)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}ethan-1-one
These compounds share similar structural features but differ in the alkyl groups attached to the triazene moiety. The uniqueness of this compound lies in its specific alkyl substitution, which can influence its reactivity and biological activity .
Propiedades
Número CAS |
52416-22-5 |
|---|---|
Fórmula molecular |
C12H17N3O |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
1-[3-(diethylaminodiazenyl)phenyl]ethanone |
InChI |
InChI=1S/C12H17N3O/c1-4-15(5-2)14-13-12-8-6-7-11(9-12)10(3)16/h6-9H,4-5H2,1-3H3 |
Clave InChI |
NFXYHFXDOGBJFK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)N=NC1=CC=CC(=C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


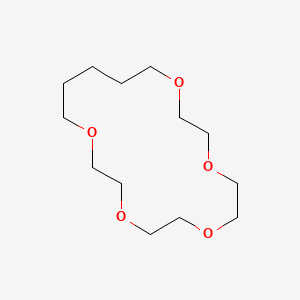
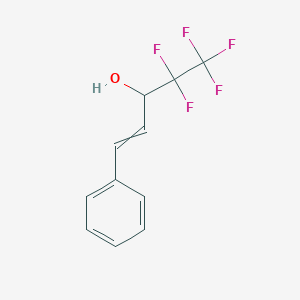
![6,9-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione](/img/structure/B14644904.png)
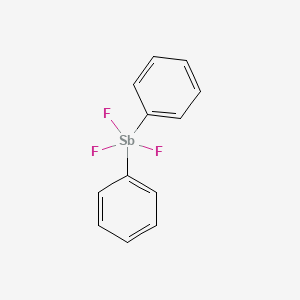
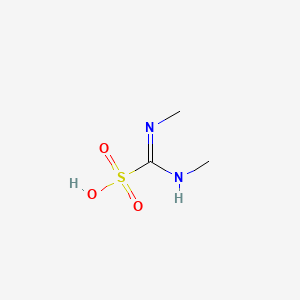
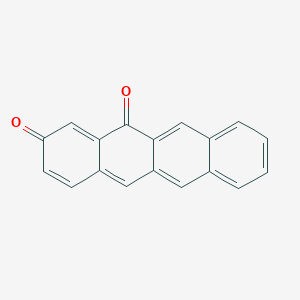
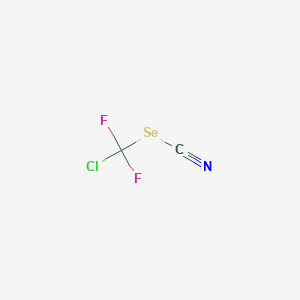
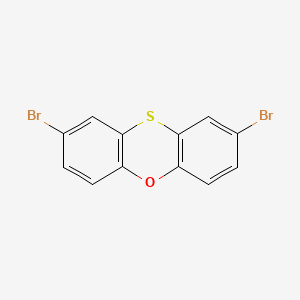
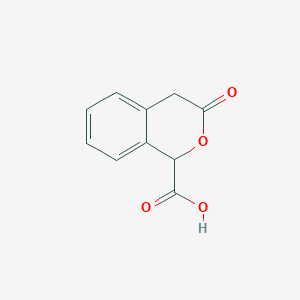
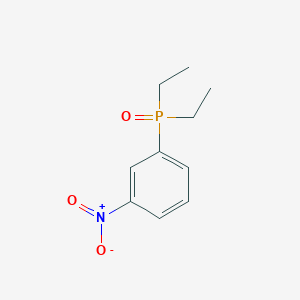
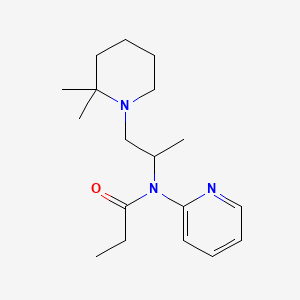
![1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-one](/img/structure/B14644945.png)
